3-Chloro-3-deoxyallose

Description

Significance within the Deoxyhalo Sugar Class

Deoxyhalo sugars, characterized by the replacement of one or more hydroxyl groups with a halogen atom (F, Cl, Br, I), are crucial intermediates in organic synthesis and powerful probes for studying biochemical systems. The introduction of a halogen, such as chlorine in 3-Chloro-3-deoxyallose, imparts unique characteristics to the sugar molecule.

The carbon-halogen bond can influence the sugar's conformation and reactivity. For instance, the presence of a chloro group can render the sugar more hydrophobic, potentially affecting its ability to cross cell membranes. biosynth.comcymitquimica.com Deoxyhalo sugars are often used as precursors in the synthesis of other rare and modified sugars, including deoxy and amino sugars, which are components of many biologically active natural products. The regioselective introduction of a halogen atom is a key step that allows for further chemical transformations at a specific position on the sugar ring.

Historical Context of Allose Derivatives in Organic Synthesis

The field of organic synthesis has a rich history, with the construction of complex molecules from simpler starting materials being a central theme. royalsocietypublishing.org Carbohydrates, with their multiple stereocenters and functional groups, have always presented a significant synthetic challenge and opportunity. researchgate.net

Derivatives of allose, including this compound, are valuable intermediates in these synthetic endeavors. For example, the synthesis of 3'-amino-3'-deoxy pyranonucleosides has utilized an azido (B1232118) derivative of allose as a key starting material. researchgate.net This highlights the strategic importance of allose derivatives in building complex, biologically relevant molecules. The synthesis of a cyclic tetramer of 3-amino-3-deoxyallose was achieved starting from an azido-deoxy allofuranose derivative, showcasing the utility of these modified sugars as building blocks. researchgate.netresearchgate.net

Positioning within Glycobiology Research Frameworks

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. Sugars are fundamental to life, serving not only as energy sources but also as structural components of cells and key players in cell-cell communication. healthist.net

Modified sugars like this compound and its relatives are instrumental in glycobiology research. They can be used to probe the active sites of enzymes that process sugars (glycosidases and glycosyltransferases), helping to elucidate their mechanisms of action. A derivative of this compound, 3-(3-(2-Chloroethyl)-3-nitrosoureido)-3-deoxyallose, has been investigated for its potential as an anticancer agent due to its ability to alkylate DNA. ontosight.ai This demonstrates how the sugar moiety can be used as a scaffold to deliver a reactive group to a biological target.

Furthermore, the study of how cells handle these modified sugars can provide insights into sugar transport and metabolism. The hydrophobic nature of 3-Chloro-3-deoxy-D-glucose, a related compound, allows it to be transported across membranes via passive diffusion, a property that can be exploited in drug delivery. biosynth.comcymitquimica.com

Data on Related Allose and Deoxy Sugar Derivatives

To provide context for the properties and applications of this compound, the following table summarizes information on related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Research Finding |

| 3-Chloro-3-deoxy-D-glucose | 22933-89-7 | C₆H₁₁ClO₅ | Used to study substituent effects on membrane transport; transported by passive diffusion. biosynth.comcymitquimica.com |

| 3-(3-(2-Chloroethyl)-3-nitrosoureido)-3-deoxyallose | Not Available | Not Available | Investigated for potential anticancer activity as a DNA alkylating agent. ontosight.ai |

| 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose | Not Available | Not Available | A key starting material for the synthesis of a cyclic tetramer of 3-amino-3-deoxyallose. researchgate.netrscf.ru |

| 3'-Chloro-3'-deoxy-5'-O-tritylthymidine | 34627-62-8 | C₂₉H₂₇ClN₂O₄ | A compound useful in organic synthesis. pharmaffiliates.com |

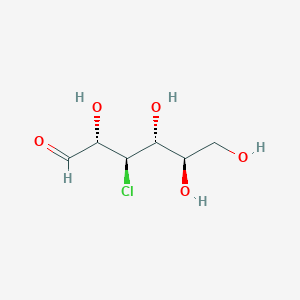

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO5 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 |

InChI Key |

JWYWFHQMFHJVRH-BGPJRJDNSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)Cl)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)Cl)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 3 Deoxyallose and Its Stereoisomers

Stereoselective Chlorination Strategies at the C-3 Position

Achieving stereocontrol during the introduction of a chlorine atom at the C-3 position of an allose precursor is a pivotal step in the synthesis of 3-chloro-3-deoxyallose. This requires sophisticated chemical strategies that can overcome the inherent reactivity of multiple hydroxyl groups present in the carbohydrate scaffold.

Regioselective Functionalization Approaches

The selective functionalization of the C-3 hydroxyl group in the presence of other hydroxyl groups is a formidable challenge. Various strategies have been developed to achieve this regioselectivity. One common approach involves the use of protecting groups to temporarily block all but the C-3 hydroxyl group, allowing for its selective modification. However, this often requires multiple protection and deprotection steps, which can be inefficient. acs.org

More advanced methods focus on exploiting the subtle differences in the reactivity of the hydroxyl groups. For instance, tin-mediated activation has been shown to regioselectively activate specific hydroxyl groups for subsequent reactions. kyoto-u.ac.jp Treatment of a diol with dibutyltin (B87310) oxide forms a stannylene acetal, which can then react with an electrophile at a specific position. rsc.org Additionally, enzymatic and catalytic approaches are emerging as powerful tools for regioselective functionalization, offering high selectivity under mild conditions. rsc.orgacs.org

A notable strategy for site-selective chlorination involves a two-step sequence of oxidation followed by chlorination. For example, the C-3 hydroxyl group of a suitably protected glucose derivative can be selectively oxidized to a ketone. acs.org This ketone can then be converted to a trityl hydrazone, which upon treatment with tert-butyl hypochlorite (B82951) and a hydrogen atom donor, yields the desired 3-chloro derivative. nih.gov The stereoselectivity of this chlorination step can be influenced by the anomeric configuration of the glycoside and the steric bulk of the hydrogen atom donor. nih.gov

Diastereoselective and Enantioselective Synthesis

Once the C-3 position is made available for reaction, controlling the stereochemistry of the incoming chlorine atom is paramount. Diastereoselective and enantioselective methods aim to produce a single desired stereoisomer. wikipedia.org Asymmetric synthesis, a cornerstone of modern organic chemistry, provides several approaches to achieve this. wikipedia.org

One powerful strategy is asymmetric induction , where a chiral feature already present in the substrate, reagent, or catalyst directs the stereochemical outcome of the reaction. msu.edu For instance, in the context of carbohydrate synthesis, the inherent chirality of the sugar backbone can influence the approach of reagents, leading to diastereoselective transformations. msu.edu

Enantioselective catalysis utilizes a chiral catalyst to create a chiral product from an achiral or racemic starting material. wikipedia.org While less common for modifying existing chiral molecules like sugars, it is a powerful tool for creating new stereocenters with high enantiomeric excess.

In the synthesis of this compound, diastereoselectivity is often achieved by carefully choosing the reaction conditions and reagents. For example, the reduction of a 3-keto intermediate can be controlled to favor the formation of the allose configuration. Subsequent chlorination with inversion of configuration, a common outcome in SN2 reactions, can then yield the desired this compound. acs.org The choice of solvent, temperature, and the nature of the nucleophile and leaving group are all critical factors in controlling the diastereoselectivity of these reactions.

Synthesis from Monosaccharide Precursors

Readily available monosaccharides serve as valuable starting materials for the synthesis of more complex and rare sugars like this compound. This approach, known as chiral pool synthesis, leverages the inherent chirality of natural sugars to build new, stereochemically defined molecules. scripps.edunumberanalytics.comvaia.com

Transformation of Glucofuranose and Glucopyranose Intermediates

Glucose, in its furanose and pyranose forms, is a common and inexpensive starting material. The transformation of glucofuranose or glucopyranose intermediates into this compound typically involves a key epimerization step at the C-3 position, followed by chlorination.

A classic approach involves the oxidation of the C-3 hydroxyl group of a protected glucose derivative to a ketone, followed by stereoselective reduction to afford the corresponding allose derivative. acs.org For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be oxidized and then reduced to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. This allofuranose intermediate can then be selectively deprotected and chlorinated at the C-3 position.

Another method involves the direct inversion of the C-3 hydroxyl group through an SN2 reaction. This is often achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, and then displacing it with a nucleophile. For the synthesis of this compound, a direct displacement with a chloride source is theoretically possible but can be challenging. A more common route is to introduce another nucleophile, like azide (B81097), and then perform a subsequent transformation. researchgate.net For example, displacement of a C-3 triflate with azide, followed by hydrolysis and acetylation, can lead to a 3-azido-3-deoxyglucose derivative, which can be further manipulated. researchgate.net

Chiral Pool Synthesis Utilizing Carbohydrate Scaffolds

Chiral pool synthesis is a powerful strategy that utilizes readily available chiral molecules from nature, such as carbohydrates, as starting materials for the synthesis of complex, enantiomerically pure compounds. scripps.edunumberanalytics.comvaia.com This approach avoids the need for de novo asymmetric synthesis, often simplifying the synthetic route. numberanalytics.com

Carbohydrates are ideal chiral building blocks due to their inherent chirality and the presence of multiple functional groups that can be selectively manipulated. numberanalytics.comresearchgate.net The synthesis of this compound from a carbohydrate scaffold typically involves a series of transformations that modify the stereochemistry and functionality of the starting sugar.

For instance, starting from D-glucose, a series of protection, oxidation, reduction, and substitution reactions can be employed to achieve the desired this compound structure. The key challenge lies in the stereocontrolled manipulation of the hydroxyl groups, particularly at the C-3 position, to achieve the allose configuration. acs.orgacs.org The use of anhydro sugars, deoxy sugars, and other carbohydrate derivatives as starting materials has also been explored in the synthesis of various complex natural products. researchgate.net

Deoxygenation Reactions Incorporating Halogenation

Deoxygenation reactions are fundamental transformations in organic synthesis, and when combined with halogenation, they provide a direct route to halo-sugars. uni-regensburg.deacs.org These reactions typically involve the conversion of a hydroxyl group into a leaving group, followed by its displacement with a halide. uni-regensburg.de

A common two-step deoxygenation method involves converting an alcohol to a halide, which is then removed in a subsequent step. uni-regensburg.de However, more direct methods for deoxygenative halogenation are highly sought after for their efficiency. The Appel reaction, which uses a phosphine (B1218219) and a carbon tetrahalide, is a classic example, though it can suffer from the toxicity of the reagents. cas.cn

More recent developments have focused on milder and more selective reagents. For example, the use of Ph₃P in combination with 1,2-dihaloethanes (XCH₂CH₂X, where X = Cl, Br, I) has been shown to be effective for the deoxygenative halogenation of alcohols, including those in carbohydrate systems. cas.cn This method offers the advantage of using readily available and less toxic halogen sources.

Another approach involves the reductive deoxygenation of alcohols after their conversion into phosphates or phosphinates. uni-regensburg.de Catalytic methods are also gaining prominence as more convenient and economical alternatives to traditional stoichiometric reagents. uni-regensburg.de These advanced methodologies for deoxygenation coupled with halogenation are crucial for the efficient synthesis of compounds like this compound, providing a direct entry into this class of modified sugars.

Nucleophilic Substitution Strategies for Halide Introduction

Nucleophilic substitution is a cornerstone of synthetic carbohydrate chemistry for the introduction of halides. The stereochemical outcome of these reactions is highly dependent on the mechanism (SN1 or SN2) and the nature of the substrate and nucleophile.

A common and effective strategy for the synthesis of this compound precursors involves the regioselective opening of an epoxide ring. For instance, the treatment of 2,3-anhydro sugars with a suitable chloride source can lead to the desired 3-chloro-3-deoxy derivative through a trans-diaxial opening of the oxirane ring. A regioselective synthesis of 3-chloro-3-deoxy sugars has been achieved by the cleavage of the oxirane ring in 2,3-anhydro sugars using dichlorobis(benzonitrile)palladium(II). rsc.org This method is advantageous as it does not cause epoxide migration and can be used in the presence of acid-sensitive functional groups. rsc.org

Another powerful method is the site-selective dehydroxy-chlorination of unprotected glycosides. This approach involves the conversion of a secondary alcohol into a chloro group. For example, a keto-sugar can be converted into its corresponding trityl hydrazone, which upon treatment with a chlorinating agent like tert-butyl hypochlorite (tBuOCl) and subsequent thermolysis with a suitable hydrogen atom donor, yields the chloro-sugar. acs.orgacs.org The choice of the hydrogen atom donor is critical for achieving high yields and influences the stereoselectivity of the chlorination. acs.orgacs.org

The following table summarizes the yields of 3-chloro-3-deoxy glycosides obtained through site-selective dehydroxy-chlorination using different hydrogen atom donors.

| Hydrogen Atom Donor | Yield of 3-chloro-3-deoxy-glucoside | Equatorial/Axial Ratio |

| Ethanethiol (EtSH) | - | 1/1.4 |

| 2-Propanethiol (iPrSH) | 41% | 1/1.7 |

| tert-Butyl thiol (tBuSH) | 66% | 1/2.2 |

| Thioacetic acid (AcSH) | - | ~1/1 |

Data sourced from Organic Letters, 2022, 24, 5339–5344. acs.org

Furthermore, nucleophilic substitution of a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), at the C-3 position of a suitably protected allose precursor with a chloride source is a widely used technique.

Convergent and Linear Synthesis Strategies for Oligosaccharide Scaffolds

The construction of oligosaccharides containing this compound can be approached through either linear or convergent strategies. Each approach has its distinct advantages and is chosen based on the complexity of the target oligosaccharide and the availability of suitable building blocks.

Linear synthesis involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. This strategy was employed in the synthesis of a tetrasaccharide of 3-azido-3-deoxyallose, a common precursor to 3-amino- and subsequently this compound. cdnsciencepub.com The process starts with a monosaccharide acceptor, and glycosyl donors are added one by one until the desired oligosaccharide is assembled. organic-chemistry.org

The choice between a linear and a convergent strategy depends on factors such as the length and branching of the target oligosaccharide, the reactivity of the glycosyl donors and acceptors, and the efficiency of the coupling reactions.

Development of High-Yield Protocols in Carbohydrate Chemistry

The development of high-yield protocols is a continuous focus in carbohydrate chemistry to make complex oligosaccharides and their derivatives more accessible. Recent advancements have led to more efficient and selective reactions.

The site-selective dehydroxy-chlorination of unprotected glycosides stands out as a high-yield method. For instance, the synthesis of a 3-deoxy-3-chloro glycoside on a 1 mmol scale resulted in an excellent 92% isolated yield after purification by extraction, avoiding column chromatography. acs.org This method's applicability to disaccharides like cellobiose (B7769950) and maltose (B56501) in high yields further underscores its utility for the selective introduction of a chloride in glycosides, offering a significant advantage over traditional chlorination methods. acs.orgacs.org

The following table highlights the high yields achieved in the synthesis of various 3-chloro-3-deoxy glycosides using this protocol.

| Substrate | Yield of Chlorination Step | Equatorial/Axial Ratio |

| Methyl α-D-glucopyranoside derivative | 92% (via extraction) | 1/3.5 |

| Methyl α-D-mannopyranoside derivative | 74% | 1/4.0 |

| Methyl α-D-galactopyranoside derivative | 65% | >1/20 |

| Cellobioside derivative | 72% | 1/3.0 |

| Maltoside derivative | 68% | 1/2.5 |

Data sourced from Organic Letters, 2022, 24, 5339–5344. acs.orgacs.org

These high-yield protocols are crucial for the efficient production of this compound and its stereoisomers, enabling further studies into their biological activities and applications in the synthesis of complex carbohydrate-based structures.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 3 Deoxyallose

Electrophilic and Nucleophilic Substitution Reactions at the C-3 Position

The C-3 position of 3-chloro-3-deoxyallose is a key site for substitution reactions. The electron-withdrawing nature of the adjacent oxygen atoms in the pyranose ring and the chlorine atom itself makes this carbon electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Substitution: Nucleophilic substitution is a prominent reaction pathway for this compound and its derivatives. These reactions typically proceed via an S\N2 mechanism, where a nucleophile attacks the C-3 carbon, displacing the chloride ion in a single, concerted step. libretexts.org This process results in an inversion of stereochemistry at the C-3 center. libretexts.org A notable example is the synthesis of 3-azido-3-deoxyallose derivatives, which often starts from a glucose precursor. In this synthesis, a good leaving group at C-3 (like a sulfonate) is displaced by an azide (B81097) ion, forcing an inversion of configuration from gluco to allo. rscf.ruresearchgate.net This highlights that strong nucleophiles can effectively replace the chlorine atom. Other derivatives, such as 3-(3-(2-Chloroethyl)-3-nitrosoureido)-3-deoxyallose, are also known to take part in nucleophilic substitution reactions. evitachem.com

Electrophilic Substitution: Conversely, electrophilic substitution at the C-3 position is not a characteristic reaction for this compound. byjus.com An electrophilic substitution involves an electrophile replacing a functional group. masterorganicchemistry.com The C-3 carbon is already electron-poor due to the inductive effects of the neighboring oxygen and chlorine atoms, making it an unfavorable site for attack by an electrophile (an electron-seeking species). uoanbar.edu.iq Such reactions are more typical in electron-rich systems like aromatic rings. byjus.commasterorganicchemistry.com

| Reaction Type | Feasibility at C-3 | Mechanism | Key Features | Example Nucleophiles |

|---|---|---|---|---|

| Nucleophilic Substitution | Favorable | Primarily SN2 | Inversion of stereochemistry; requires a good nucleophile. libretexts.org | Azide (N3-), Hydroxide (OH-), Amines |

| Electrophilic Substitution | Unfavorable | N/A | The C-3 carbon is electrophilic, not nucleophilic, repelling electrophiles. uoanbar.edu.iq | N/A |

Elimination Reactions and Anomeric Double Bond Formation

When treated with a base, this compound can undergo elimination reactions to form alkenes. libretexts.org The base can abstract a proton from a carbon adjacent to the one bearing the chlorine (a β-hydrogen), typically from C-2 or C-4.

The mechanism is often a concerted E2 (elimination bimolecular) reaction, which has strict stereochemical requirements. libretexts.org For the E2 mechanism to occur, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar (or trans-diaxial) orientation. libretexts.orgiitk.ac.in The specific chair conformation of the pyranose ring will determine which protons are available for abstraction, thus influencing the regioselectivity of the reaction.

Formation of a C-2/C-3 Double Bond: Elimination of the proton at C-2 and the chloride at C-3 results in a 2,3-unsaturated sugar.

Formation of a C-3/C-4 Double Bond: Elimination involving the proton at C-4 yields a 3,4-unsaturated sugar.

According to the Zaitsev rule, the more substituted (and thus more stable) alkene is generally the major product. libretexts.orguci.edu However, the conformational constraints of the ring can sometimes lead to the formation of the less substituted "Hofmann" product. libretexts.org While less common for this specific substrate, extensive elimination reactions in related halo-sugars can sometimes lead to the formation of a glycal, which features a double bond between C-1 and C-2 (an anomeric double bond).

| Product | Double Bond Position | Governing Principle | Notes |

|---|---|---|---|

| 2,3-Unsaturated Pyranose | Between C-2 and C-3 | Zaitsev/Hofmann Rule | Requires anti-periplanar H on C-2. |

| 3,4-Unsaturated Pyranose | Between C-3 and C-4 | Zaitsev/Hofmann Rule | Requires anti-periplanar H on C-4. The stability of this product would be compared to the 2,3-ene to determine the major product. |

Participation in Glycosylation Reactions as a Glycosyl Donor or Acceptor

In carbohydrate chemistry, glycosylation is a fundamental reaction for synthesizing oligosaccharides. This process involves a glycosyl donor, which contains a leaving group at the anomeric carbon (C-1), and a glycosyl acceptor, which has a free nucleophilic hydroxyl group. wikipedia.orgwikipedia.org Derivatives of this compound can be synthetically manipulated to serve as either a donor or an acceptor.

As a Glycosyl Donor: To function as a donor, the anomeric hydroxyl group of this compound is converted into a good leaving group, such as a trichloroacetimidate (B1259523). rscf.ruwikipedia.org This "activated" donor can then react with a hydroxyl group of an acceptor molecule in the presence of a promoter to form a new glycosidic bond. wikipedia.orgnih.gov

As a Glycosyl Acceptor: To act as an acceptor, a specific hydroxyl group on the this compound ring (for example, at C-2, C-4, or C-6) must be available to act as a nucleophile. wikipedia.org This free -OH group can then attack the anomeric center of an activated glycosyl donor. rscf.ru

Research into the synthesis of a cyclic tetramer of 3-amino-3-deoxyallose illustrates this dual role. rscf.ruresearchgate.net In this multi-step synthesis, a 3-azido-3-deoxyallose derivative (structurally related to the chloro- compound) was prepared to act as a glycosyl acceptor via its free 6-OH group. Another derivative of the same sugar was converted into a trichloroacetimidate to serve as the glycosyl donor, enabling the linear elongation of the oligosaccharide chain. rscf.ru

Interactions with Divalent Cations and Other Chemical Species

The oxygen and chlorine atoms of this compound provide lone pairs of electrons that can coordinate with metal ions. The related compound 3-chloro-3-deoxy-D-glucose is known to have an affinity for divalent cations. biosynth.com It is highly probable that this compound exhibits similar behavior. Divalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), or iron (Fe²⁺) can interact with the hydroxyl groups and the chlorine atom, potentially influencing the sugar's conformation and reactivity. utexas.edu In biological systems and biomimetic chemistry, such cations often act as Lewis acids, coordinating to substrates to facilitate enzymatic reactions or stabilize transition states. usu.edunih.gov

| Interacting Species | Nature of Interaction | Potential Effect |

|---|---|---|

| Divalent Cations (e.g., Mg2+, Ca2+) | Lewis acid-base coordination | Stabilization of specific conformers; potential catalysis of reactions by polarizing bonds. biosynth.comutexas.edu |

| Enzymes (e.g., Glycosyltransferases) | Substrate binding | May act as a substrate or inhibitor, with binding potentially mediated by cations. usu.edu |

| Protic Solvents (e.g., Water, Alcohols) | Hydrogen Bonding | Solvation of the molecule, affecting reactivity and conformation. |

Mechanism of Chemical Transport Across Model Lipid Bilayer Systems

The transport of molecules across cell membranes is critical for biological function. Model lipid bilayers are used to study this process. The transport mechanism for a given molecule depends largely on its size and polarity. labxchange.orglibretexts.org

Conformational Landscape and Dynamics of 3 Chloro 3 Deoxyallose

Computational Conformational Analysis

Computational chemistry provides powerful tools to predict and analyze the conformational preferences of molecules like 3-Chloro-3-deoxyallose. These methods allow for the exploration of the potential energy surface, identifying stable conformers and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate information about the electronic structure, geometry, and relative energies of different conformers. acs.orgchemrxiv.org For this compound, these calculations would be essential for accurately determining the energetic consequences of placing a chlorine atom at the C3 position.

DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G**), can be employed to perform full geometry optimization of various possible conformations, including different ring puckers and hydroxymethyl rotamers. researchgate.net The calculations would yield key data such as bond lengths, bond angles, dihedral angles, and, crucially, the relative Gibbs free energies of the conformers. The presence of the electronegative chlorine atom necessitates a basis set that can adequately handle polarization and diffuse electrons.

Table 1: Illustrative Relative Energies of this compound Conformers (Hypothetical DFT Data)

| Conformer | Pyranose Ring Pucker | Hydroxymethyl Rotamer | Relative Energy (kcal/mol) | Population (%) |

| 1 | 4C1 (Chair) | gg | 0.00 | 75.1 |

| 2 | 4C1 (Chair) | gt | 0.50 | 18.2 |

| 3 | 1C4 (Chair) | tg | 2.50 | 1.5 |

| 4 | 2,5B (Boat) | gg | 5.10 | <0.1 |

| 5 | 1S3 (Skew-Boat) | gt | 4.80 | <0.1 |

Note: This table is illustrative, providing hypothetical data based on known principles of carbohydrate conformational analysis. Actual values would require specific DFT calculations.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides high accuracy, its computational cost limits its use to static structures or small systems. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of larger systems or for longer timescales, including the explicit effects of solvent.

MD simulations use classical force fields (like GROMOS, AMBER, or CHARMM) to model the interactions between atoms. nih.gov For this compound, a simulation would typically place the molecule in a box of water molecules and track the atomic motions over nanoseconds or microseconds. This approach provides insight into the dynamic equilibrium between different conformers, the lifetimes of hydrogen bonds, and the influence of the solvent on conformational preference. The accuracy of these simulations is highly dependent on the quality of the force field parameters, which may require specific parameterization for a halo-sugar to correctly model the stereoelectronic effects of the chlorine substituent.

Conformer Search Algorithms and Energetic Sorting Protocols

To map the complete conformational free-energy landscape, specialized algorithms are necessary. nih.govbiorxiv.org Methods like metadynamics can be combined with MD simulations to accelerate the exploration of conformational space and overcome high energy barriers. researchgate.netacs.org This technique involves adding a history-dependent bias potential to the system, encouraging it to explore new conformations.

The resulting trajectory from such a simulation allows for the construction of a free-energy surface (FES) as a function of specific collective variables, such as the Cremer-Pople puckering coordinates. researchgate.net From this landscape, stable conformers (energy minima) and transition states can be identified and sorted by their relative free energies to predict their equilibrium populations.

QM/MM Approaches for Complex Systems

For studying this compound in a biological context, such as interacting with an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be ideal. In this method, the part of the system where bond-breaking or forming occurs or where detailed electronic effects are critical (e.g., the sugar and key enzyme residues) is treated with a high-level QM method. The rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. This allows for the study of reaction mechanisms and binding interactions with an accuracy that would be unfeasible with pure QM methods on the entire system.

Analysis of Pyranose Ring Conformations (e.g., Chair, Boat, Skew-Boat)

The six-membered pyranose ring is not planar and adopts a variety of puckered conformations to minimize angle and torsional strain. whiterose.ac.uk These conformations can be precisely described using the Cremer-Pople puckering parameters (Q, θ, and φ), which define the shape of the ring on the surface of a sphere. researchgate.netu-tokyo.ac.jp

Chair (C): These are typically the lowest energy conformations. For allose, the two primary chair forms are 4C1 and 1C4. The substitution of a hydroxyl with a chloro group at C3 would significantly influence the relative stability of these two chairs due to different steric (1,3-diaxial) and electronic interactions.

Boat (B) and Skew-Boat (S): These are higher-energy, more flexible conformations that lie on the "equator" of the Cremer-Pople sphere. whiterose.ac.uk They are important as intermediates in the interconversion between the two chair forms. acs.org For example, the pathway from a 4C1 to a 1C4 chair must pass through various boat and skew-boat transition states.

Table 2: Cremer-Pople Parameters for Idealized Pyranose Ring Conformations

| Conformation Name | IUPAC Symbol | θ (degrees) | φ (degrees) |

| Chair | 4C1 | 0 | - |

| Chair | 1C4 | 180 | - |

| Boat | BO,3 | 90 | 120 |

| Boat | 1,4B | 90 | 300 |

| Skew-Boat | 1S3 | 90 | 90 |

| Skew-Boat | 2SO | 90 | 330 |

Source: Based on data from Cremer & Pople (1975) and related literature. whiterose.ac.uku-tokyo.ac.jp

Investigation of Anomeric and Stereoelectronic Effects

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional arrangement. wikipedia.org In pyranosides, the most famous of these is the anomeric effect , which describes the tendency for an electronegative substituent at the anomeric carbon (C1) to prefer an axial orientation, despite the steric hindrance. acs.orgwikipedia.org This is explained by a stabilizing hyperconjugation interaction between a lone pair of the ring oxygen (n) and the antibonding orbital (σ*) of the C1-substituent bond.

In this compound, the anomeric effect at C1 would still be a dominant factor in determining the orientation of the anomeric hydroxyl group. Furthermore, the highly electronegative chlorine atom at C3 introduces additional, significant stereoelectronic interactions:

Dipole-Dipole Interactions: The strong C3-Cl dipole will interact with the C-O dipoles of the ring oxygen and adjacent hydroxyl groups. These interactions can either stabilize or destabilize certain conformations.

Hyperconjugation: There may be stabilizing interactions between the lone pairs of the ring oxygen (O5) or adjacent hydroxyl oxygens (O2, O4) and the low-lying C3-Cl σ* antibonding orbital. The strength of this interaction is highly dependent on the dihedral angle between the interacting orbitals, making it a key factor in conformational preference. For example, an anti-periplanar arrangement of an oxygen lone pair and the C-Cl bond would be maximally stabilizing.

These effects combined mean that the conformational landscape of this compound is not dictated by simple sterics alone, but by a subtle balance of these powerful electronic influences.

Experimental Approaches to Conformational Elucidation

Determining the precise three-dimensional structure and conformational dynamics of monosaccharides in solution requires sophisticated experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods are paramount in this endeavor.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of through-space proximities between protons within a molecule. researchgate.netiastate.edu The NOE effect is the transfer of nuclear spin polarization from one proton to another, and its magnitude is inversely proportional to the sixth power of the distance between the two protons. researchgate.net This makes it an extremely sensitive tool for detecting protons that are close in space, typically within 5 Å. researchgate.net

In the context of this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be instrumental in defining its predominant conformation in solution. By identifying cross-peaks between protons, one can deduce their spatial relationships. For instance, in a chair conformation, strong NOEs would be expected between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).

The following table illustrates typical proton-proton distances that would give rise to NOE signals in the two chair conformations of a generic D-allopyranose structure.

| Proton Pair (in ⁴C₁ Conformation) | Expected Distance (Å) | Expected NOE Intensity | Proton Pair (in ¹C₄ Conformation) | Expected Distance (Å) | Expected NOE Intensity |

| H1 (ax) - H3 (ax) | ~2.4 | Strong | H1 (eq) - H2 (ax) | ~2.5 | Strong |

| H1 (ax) - H5 (ax) | ~2.4 | Strong | H1 (eq) - H3 (eq) | ~3.0 | Medium |

| H2 (ax) - H4 (ax) | ~2.4 | Strong | H2 (ax) - H3 (eq) | ~3.0 | Medium |

| H3 (ax) - H5 (ax) | ~2.4 | Strong | H4 (eq) - H5 (ax) | ~3.0 | Medium |

This table presents idealized distances and expected NOE intensities. Actual values for this compound would depend on the precise ring geometry.

By comparing the observed NOE patterns with those predicted for the ⁴C₁ and ¹C₄ conformers, the dominant conformation and even the relative populations of the conformers in equilibrium can be determined.

Chiroptical methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for assigning the absolute configuration of chiral molecules like monosaccharides. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. The resulting spectra are highly sensitive to the stereochemical arrangement of atoms and functional groups.

The sign and magnitude of the Cotton effect in CD spectroscopy, which corresponds to the absorption bands of chromophores within the molecule, can be correlated with the spatial orientation of these groups. In this compound, the hydroxyl groups and the chlorine atom can be derivatized with chromophoric reporters to enhance their CD signals, aiding in the stereochemical assignment.

Quantum chemical calculations can be used to predict the CD spectra for different conformations and configurations. By comparing the calculated spectra with the experimental ones, the absolute configuration of the sugar can be confidently determined.

The following table provides an example of how specific rotation values can differ between anomers and can be influenced by solvent, reflecting changes in conformational equilibria.

| Compound | Solvent | Specific Rotation [α]D |

| Methyl α-D-glucopyranoside | Water | +158.9° |

| Methyl β-D-glucopyranoside | Water | -34.2° |

| 6-deoxy-D-allose (β-form) | Water | -60.8° |

This table showcases data for analogous compounds to illustrate the principles of chiroptical measurements. Data for 6-deoxy-D-allose is from a study on its synthesis. oup.com

Inability to Generate Article on "this compound" Due to Lack of Scientific Literature

The initial and subsequent search strategies were designed to retrieve information for the outlined sections, including its application as a precursor in the synthesis of complex carbohydrate structures, its role in the creation of polysaccharide mimics, its use as an intermediate in the development of deoxyhalo-nucleoside analogs, the stereochemical control it might offer in such syntheses, and its function as a scaffold for glycoconjugates.

However, the search results consistently redirected to more common or related compounds, such as 3-Chloro-3-deoxy-D-glucose, or provided general overviews of carbohydrate and nucleoside synthesis without any specific mention of this compound. This absence of dedicated literature makes it impossible to provide the thorough, informative, and scientifically accurate content required to fulfill the user's request.

Without primary research data, experimental details, or scholarly discussions on the synthetic applications of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, we are unable to proceed with the creation of the article as outlined.

3 Chloro 3 Deoxyallose As a Versatile Synthetic Building Block

Scaffold for Glycoconjugate Synthesis

Preparation of Multivalent Glycoconjugates

No studies were identified that described the use of 3-Chloro-3-deoxyallose as a building block for the synthesis of multivalent glycoconjugates. Research in this area typically focuses on the strategic presentation of multiple carbohydrate ligands to study and influence biological processes involving carbohydrate-protein interactions. However, the allose derivative does not appear to have been explored for this purpose.

Application in Chemical Biology Tool Development

Similarly, the search yielded no information on the application of this compound in the creation of chemical biology tools. Such tools are crucial for probing biological systems, but there is no indication in the searched literature of this compound being functionalized or otherwise adapted for such purposes.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

No specific experimental Infrared (IR) or Raman spectroscopy data for 3-Chloro-3-deoxyallose could be located in the surveyed scientific literature. A comprehensive analysis of its functional groups based on experimental vibrational spectra is therefore not possible.

Elemental Analysis and X-ray Crystallography for Absolute Configuration

No published data on the elemental analysis or X-ray crystallographic structure of this compound was found. Consequently, a discussion of its absolute configuration based on single-crystal X-ray diffraction is not feasible.

Theoretical Chemistry and Computational Methods Applied to 3 Chloro 3 Deoxyallose Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For 3-Chloro-3-deoxyallose, these calculations can predict its geometry, conformational energies, dipole moment, and the nature of its chemical bonds.

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a given molecular system. They vary in their level of approximation and computational cost.

Ab Initio Methods: These methods, Latin for "from the beginning," use fundamental physical constants and the atomic numbers of the constituent atoms to solve the Schrödinger equation without relying on empirical parameters. Hartree-Fock (HF) is the simplest ab initio method, but it neglects electron correlation, which can be important. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), such as CCSD(T), account for electron correlation and provide highly accurate results, often considered the "gold standard" in computational chemistry for small molecules. acs.org However, their high computational cost typically limits their application to smaller systems or as benchmarks for less expensive methods.

Density Functional Theory (DFT): DFT has become the most widely used QM method for studying carbohydrates due to its excellent balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex many-electron wavefunction, DFT calculates the total electronic energy from the electron density. The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as B3LYP, and more modern functionals, like the M06-2X or ωB97X-D, are commonly used to investigate the conformational landscapes of sugars and their derivatives. semanticscholar.org For instance, DFT calculations on halogenated talopyranose and allopyranose analogues have successfully predicted the preference for the 4C1 chair conformation and elucidated the energetic consequences of steric repulsion between axial halogens. beilstein-archives.orgnih.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM7) are much faster than ab initio or DFT because they use parameters derived from experimental data to simplify the calculations. While they are less accurate, they can be useful for preliminary conformational searches of large molecules or for systems too large for higher-level QM methods. Their application to halogenated carbohydrates requires careful validation against more accurate methods or experimental data.

The accuracy of any QM calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, which contains a second-row element (chlorine) and electronegative oxygen atoms, the choice of basis set is crucial. Pople-style basis sets, such as 6-31G(d) or 6-31+G(d,p), are often used as a starting point. chemrxiv.org The "(d)" indicates the addition of polarization functions on heavy atoms, which are necessary to describe non-spherical electron distributions in bonding environments. The "+" signifies the addition of diffuse functions, which are important for describing anions and systems with significant non-covalent interactions.

The table below summarizes common basis sets used in computational studies of organic molecules, highlighting those suitable for halogenated systems.

| Basis Set Family | Example | Description | Typical Application for Halogenated Sugars |

| Pople Style | 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Good for initial geometry optimizations and frequency calculations. |

| 6-31+G(d,p) | Adds diffuse functions to heavy atoms and polarization functions to hydrogens. | Recommended for systems where non-covalent interactions or anionic character are important. | |

| Correlation-Consistent | cc-pVDZ | A double-zeta basis set designed for systematic convergence of correlation energy. | A reliable choice for DFT calculations. |

| aug-cc-pVTZ | A triple-zeta basis set augmented with diffuse functions on all atoms. | Used for high-accuracy single-point energy calculations and benchmarking. chemrxiv.org | |

| Karlsruhe | def2-TZVP | A triple-zeta valence quality basis set with polarization. | A robust and efficient alternative to correlation-consistent sets for DFT calculations. |

Molecular Modeling and Force Field Development

While QM methods provide high accuracy, their computational cost restricts their use in studying the dynamic behavior of molecules over long timescales (nanoseconds to microseconds) or in large systems, such as in solution or complexed with a protein. Molecular mechanics (MM) methods address this limitation by using classical physics and an empirical energy function, known as a force field, to calculate the potential energy of the system.

Molecular dynamics (MD) simulations using force fields are powerful tools for exploring the conformational flexibility of carbohydrates and their interactions with water or biological macromolecules. Several well-established force fields are available for biomolecular simulations.

AMBER (Assisted Model Building with Energy Refinement): The AMBER suite of force fields is widely used for proteins and nucleic acids. gromacs.org For carbohydrates, a specialized parameter set, GLYCAM, has been developed to be compatible with the main AMBER force fields. github.io When modeling a modified sugar like this compound, one would typically start with GLYCAM parameters for the allose scaffold and use the General Amber Force Field (gaff) to generate initial parameters for the chlorinated fragment. nih.gov

OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field family is parameterized to accurately reproduce the properties of organic liquids, making it well-suited for studying molecules in solution. gromacs.orgschrodinger.com Like AMBER, it has parameters for many common functional groups found in carbohydrates. github.io

However, standard parameters from these force fields may not accurately capture the unique electronic effects of a halogen substituent on a carbohydrate ring. The presence of the chlorine atom alters the local charge distribution, bond lengths, angles, and torsional potentials, which often necessitates refinement or re-parameterization.

The development of accurate, specific parameters for halogenated carbohydrates is an active area of research, essential for reliable MM and MD simulations. nih.gov

A key challenge in modeling halogenated compounds is the phenomenon of halogen bonding . The electron distribution around a covalently bonded halogen (Cl, Br, I) is anisotropic, leading to a region of positive electrostatic potential (a "sigma-hole") on the halogen atom opposite the covalent bond. nih.gov Standard force fields, which typically assign a simple negative partial charge to the halogen, cannot reproduce this positive region and thus fail to correctly model the directional, attractive interaction between the halogen and a Lewis base (e.g., a carbonyl oxygen in a protein active site).

To address this, advanced parameterization strategies have been developed:

Charge and Torsional Refinement: The partial atomic charges are recalculated using QM methods to reflect the electron-withdrawing nature of the chlorine. Torsional parameters governing rotation around key bonds (e.g., C2-C3-C4-C5) are fitted to reproduce the potential energy surface calculated at a high level of QM theory. nih.gov

Virtual Particles: A common strategy to model the sigma-hole is to add an off-center, positively charged "virtual particle" attached to the halogen atom. nih.gov This allows for the simultaneous representation of the negative equatorial belt and the positive polar region of the halogen, leading to a much-improved description of halogen bonding in simulations of protein-ligand complexes. nih.govresearchgate.net

The table below outlines the key force field terms that require special attention when parameterizing a molecule like this compound.

| Force Field Term | Description | Parameterization Considerations for this compound |

| Bond Stretching | Energy associated with bond length deviation from equilibrium. | The C3-Cl bond length needs a specific parameter. |

| Angle Bending | Energy associated with bond angle deviation from equilibrium. | Angles involving C3 and Cl (e.g., C2-C3-Cl, C4-C3-Cl) require specific parameters. |

| Torsional (Dihedral) | Energy associated with rotation around a bond. | Torsional profiles for C2-C3-C4-C5 and H3-C3-C4-H4 are critical for ring conformation and must be fitted to QM data. |

| Non-bonded (van der Waals) | Lennard-Jones potential describing short-range repulsion and long-range attraction. | The van der Waals radius and well depth for the chlorine atom must be carefully chosen or optimized. |

| Non-bonded (Electrostatic) | Coulomb's law interaction between atomic partial charges. | Partial charges on the chlorine and adjacent atoms must be derived from QM calculations (e.g., RESP or ESP fitting). A virtual particle may be needed to model the sigma-hole. nih.gov |

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and intermediates that are often difficult to observe experimentally. rsc.org For this compound, computational methods could be used to study its synthesis or its subsequent reactions, such as glycosylation.

For example, a plausible synthesis of this compound involves the ring-opening of a precursor like methyl 2,3-anhydro-α-D-allopyranoside by a chloride nucleophile. Computational modeling of this reaction would involve:

Mapping the Potential Energy Surface: Using DFT, the structures of the reactant, transition state, and product are located and optimized.

Calculating Activation Energies: The energy difference between the reactant and the transition state gives the activation barrier for the reaction, which determines the reaction rate. The calculations would clarify whether the reaction proceeds via an SN2 mechanism and would predict the regioselectivity of the nucleophilic attack (i.e., at C2 vs. C3).

Investigating Solvent Effects: The reaction can be modeled in the gas phase or, more realistically, by including solvent effects through either implicit continuum solvent models or explicit solvent molecules.

By calculating the activation barriers for different possible pathways, computational studies can predict the most likely reaction mechanism and product distribution, offering valuable guidance for synthetic chemists. rsc.org

Transition State Search and Intrinsic Reaction Coordinate Analysis

The identification and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. A transition state represents the highest energy point along a reaction pathway, and its structure provides a blueprint for the molecular rearrangements that occur during a chemical transformation. Computational methods, such as density functional theory (DFT), are employed to locate these fleeting structures on the potential energy surface.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. This process provides a detailed, step-by-step visualization of the bond-breaking and bond-forming events.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound (Note: As specific research data for this exact compound is limited, this table represents the type of data generated from such computational studies.)

| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| Nucleophilic Substitution | DFT (B3LYP) | 6-31G(d) | 22.5 | C-Cl: 2.15, C-Nu: 2.30 |

| Ring Opening | MP2 | cc-pVTZ | 35.1 | C-O: 1.85, C-C: 1.98 |

Free Energy Profiles of Chemical Transformations

While transition state analysis provides insight into the energy barrier of a reaction, the construction of a complete free energy profile offers a more comprehensive thermodynamic and kinetic picture. These profiles plot the change in Gibbs free energy as the reaction progresses from reactants to products, including any intermediates and transition states.

The calculation of free energy profiles for reactions of this compound allows researchers to predict the spontaneity and rate of various transformations. These profiles are crucial for understanding reaction mechanisms in detail, including the potential for competing pathways and the stability of reaction intermediates.

Table 2: Hypothetical Free Energy Data for a Transformation of this compound (Note: This table is illustrative of the data obtained from free energy profile calculations.)

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 0 | Reactant (this compound) | 0.0 |

| 0.5 | Transition State 1 | +18.7 |

| 1.0 | Intermediate | -5.2 |

| 1.5 | Transition State 2 | +12.3 |

| 2.0 | Product | -15.8 |

Solvation Models and Environmental Effects on Molecular Properties

The properties and reactivity of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational solvation models are employed to simulate these environmental effects and provide a more realistic description of the molecule's behavior in solution.

There are two main types of solvation models: explicit and implicit. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with specific dielectric properties. These models offer a good balance between accuracy and computational efficiency for studying the bulk effects of a solvent.

The application of these models to this compound allows for the investigation of how solvent polarity affects its conformational preferences, reaction energetics, and spectroscopic properties. For instance, the stability of different conformers of the pyranose ring can change in solvents of varying polarity due to different dipole-dipole interactions.

Table 3: Hypothetical Solvation Effects on the Dipole Moment of this compound (Note: This table illustrates the type of data generated from solvation model studies.)

| Solvent | Dielectric Constant | Computational Model | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | DFT (B3LYP)/6-31G(d) | 2.8 |

| Chloroform | 4.81 | PCM | 3.5 |

| Ethanol | 24.55 | PCM | 4.2 |

| Water | 78.39 | PCM | 4.9 |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The efficient and stereocontrolled synthesis of 3-Chloro-3-deoxyallose is a foundational challenge that must be addressed to unlock its full potential. Future research should focus on developing novel synthetic routes that offer high yields and excellent stereoselectivity. Key areas of investigation include:

Epoxide Ring-Opening Strategies: A promising approach involves the use of allose-derived epoxides. For instance, the ring-opening of a 1,6:2,3-dianhydro-β-D-allopyranose intermediate with a suitable chloride source could theoretically yield the desired product. The regioselectivity and stereoselectivity of this reaction would be paramount, and a systematic study of reaction conditions, including various chloride reagents and catalysts, is warranted.

Nucleophilic Substitution with Inversion of Configuration: Another viable strategy involves the nucleophilic substitution of a leaving group at the C3 position of a glucose derivative. By employing a good leaving group, such as a triflate or tosylate, and a chloride nucleophile, an S_N2 reaction could proceed with inversion of stereochemistry at the C3 center, converting a glucose precursor into the desired allose product.

Direct Chlorination of Allose Derivatives: The development of methods for the direct and stereoselective chlorination of appropriately protected D-allose derivatives would be a significant advancement. This could involve the use of modern chlorinating agents and catalytic systems that can differentiate between the various hydroxyl groups of the sugar.

A comparative analysis of these potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Parameters to Investigate |

|---|---|---|---|

| Epoxide Ring-Opening | Potentially high stereoselectivity due to constrained transition state. | Synthesis of the allose epoxide precursor; control of regioselectivity. | Lewis acids, chloride sources (e.g., LiCl, HCl), solvent effects. |

| S_N2 Inversion from Glucose | Readily available glucose starting materials. | Ensuring complete inversion of configuration; potential for elimination side reactions. | Leaving group choice (triflate, tosylate), chloride nucleophile, temperature. |

| Direct Chlorination | Fewer synthetic steps. | Achieving high regioselectivity and stereoselectivity. | Chlorinating agents (e.g., Appel reaction, SOCl₂), protecting group strategy. |

Investigation of Emerging Reactivity Patterns

The presence of a chlorine atom at the C3 position is expected to confer unique reactivity upon the allose scaffold. A thorough investigation of these reactivity patterns is crucial for the compound's application as a synthetic intermediate. Future studies should explore:

Nucleophilic Displacement Reactions: The C-Cl bond at the C3 position is a potential site for nucleophilic substitution. Research should systematically investigate the reactivity of this compound with a variety of nucleophiles (e.g., azide (B81097), cyanide, thiols) to generate a library of novel 3-substituted allose derivatives.

Elimination Reactions: Under basic conditions, this compound could undergo elimination to form a 2,3- or 3,4-unsaturated sugar. The regioselectivity of this elimination would be of fundamental interest and could provide access to valuable unsaturated carbohydrate building blocks.

Radical Reactions: The C-Cl bond could also be a handle for radical-mediated transformations, allowing for the introduction of carbon-carbon bonds at the C3 position.

Advanced Computational Modeling for Complex Chemical Environments

In the absence of extensive experimental data, advanced computational modeling can provide invaluable insights into the properties and behavior of this compound. Future computational studies should focus on:

Conformational Analysis: Determining the preferred solution-state conformation of this compound is fundamental to understanding its reactivity. Computational methods can predict the relative energies of different chair and boat conformations.

Reaction Mechanism Elucidation: Quantum mechanical calculations can be employed to model the transition states and reaction pathways for the synthetic and reactivity patterns described above. This can aid in the rational design of experiments and the optimization of reaction conditions.

Spectroscopic Property Prediction: Computational models can predict spectroscopic data, such as NMR chemical shifts and coupling constants, which would be invaluable for the characterization of this novel compound and its derivatives.

A summary of potential computational approaches is provided in Table 2.

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Molecular Mechanics (MM) | Initial conformational screening. | Low-energy conformer populations. |

| Density Functional Theory (DFT) | Accurate energetic and geometric parameters; reaction pathway modeling. | Relative energies of conformers and transition states; reaction barriers. |

| Ab initio methods | High-accuracy benchmarking and spectroscopic predictions. | Precise NMR and vibrational spectra predictions. |

Integration into Supramolecular Chemistry and Materials Science Applications

The unique stereochemistry of allose, combined with the presence of a chlorine atom, makes this compound an intriguing candidate for applications in supramolecular chemistry and materials science. Future research in this area could explore:

Self-Assembling Systems: The strategic placement of the chlorine atom could influence the self-assembly of allose-based molecules in solution and in the solid state, potentially leading to the formation of novel supramolecular architectures such as gels, liquid crystals, or nanoparticles.

Functional Materials: Incorporation of this compound into polymers or other materials could impart unique properties, such as altered hydrophilicity, chirality, or biological recognition capabilities.

Exploration of New Glycoconjugate Architectures

Glycoconjugates play crucial roles in a myriad of biological processes. This compound could serve as a valuable precursor for the synthesis of novel glycoconjugates with potentially interesting biological activities. Future research should focus on:

Glycosyl Donor and Acceptor Properties: The potential of this compound and its derivatives to act as both glycosyl donors and acceptors in glycosylation reactions should be thoroughly investigated. This would enable its incorporation into oligosaccharides and glycoconjugates.

Synthesis of Neoglycoconjugates: The chloro-sugar could be attached to proteins, lipids, or other molecules to create neoglycoconjugates. These new architectures could be used as probes to study carbohydrate-protein interactions or as potential therapeutic agents.

The exploration of these research avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing 3-Chloro-3-deoxyallose, and how can purity be validated?

- Methodological Answer : Synthesis typically involves selective chlorination of deoxyallose derivatives under anhydrous conditions. For example, nucleophilic substitution using thionyl chloride (SOCl₂) in a non-polar solvent (e.g., dichloromethane) at controlled temperatures (0–5°C) preserves stereochemical integrity . Purity validation requires a combination of techniques:

- Chromatography : HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm for chloro-derivative identification.

- Spectroscopy : H/C NMR to confirm substitution at the 3-position and FT-IR to verify C-Cl bond formation (stretch at ~550–650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion for C₆H₁₁ClO₅: theoretical 198.03 g/mol) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and crystal packing, essential for confirming the chloro-substitution site .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures above 150°C indicate suitability for high-temperature reactions .

- Polarimetry : Measures optical rotation to verify enantiomeric purity, critical for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst effects. Systematic approaches include:

- Kinetic Isotope Effects (KIE) : Compare to distinguish SN1 (solvent-assisted) vs. SN2 (concerted) pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for competing mechanisms .

- Meta-Analysis : Cross-reference data from NIST Chemistry WebBook and ECHA synthesis protocols to identify outliers in reported activation parameters .

Q. What strategies optimize stereochemical outcomes in synthesizing this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline to direct stereoselective chlorination .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring retention of configuration .

- Catalytic Asymmetric Chlorination : Employ transition-metal catalysts (e.g., Cu(I) with bisoxazoline ligands) for enantioselective synthesis .

Q. How should researchers address stability challenges in this compound during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis via nucleophilic attack by ambient moisture is a key instability factor. Monitor via periodic HPLC to detect dechlorinated byproducts .

- Storage Conditions : Store at -20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation. Use molecular sieves (3Å) to maintain anhydrous conditions .

Safety and Data Integrity

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chloro-compound resistance), chemical goggles, and lab coats .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to limit inhalation exposure .

- Spill Management : Absorb with acid-neutralizing binders (e.g., sodium bicarbonate) and dispose as hazardous halogenated waste .

Q. How should researchers design experiments to analyze contradictory data on this compound’s biological activity?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to differentiate efficacy (EC₅₀) vs. non-specific toxicity .

- Control Experiments : Include dechlorinated analogs (e.g., 3-deoxyallose) to isolate chlorine-dependent effects .

- Reproducibility Tests : Replicate studies across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-type-specific artifacts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.